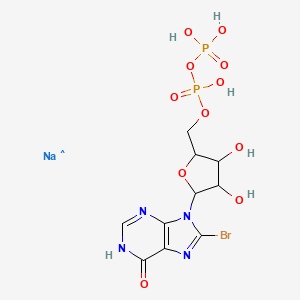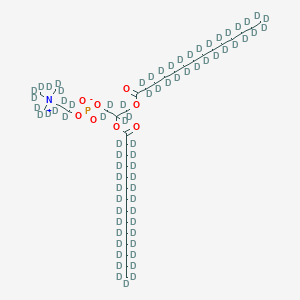
5'-O-Acetyl-3'-azido-N2-palmitoyl-2',3'-dideoxyguanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-O-Acetyl-3’-azido-N2-palmitoyl-2’,3’-dideoxyguanosine is a synthetic nucleoside analog. It is characterized by the presence of an acetyl group at the 5’-position, an azido group at the 3’-position, and a palmitoyl group at the N2 position of the guanosine molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-Acetyl-3’-azido-N2-palmitoyl-2’,3’-dideoxyguanosine typically involves multiple steps:
Protection of the hydroxyl groups: The hydroxyl groups of guanosine are protected using acetyl groups.
Introduction of the azido group: The 3’-hydroxyl group is converted to an azido group using azidotrimethylsilane (TMSN3) in the presence of a catalyst.
Palmitoylation: The N2 position is palmitoylated using palmitoyl chloride in the presence of a base such as pyridine.
Deprotection: The acetyl groups are removed to yield the final compound
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
5’-O-Acetyl-3’-azido-N2-palmitoyl-2’,3’-dideoxyguanosine can undergo various chemical reactions, including:
Substitution reactions: The azido group can be replaced by other nucleophiles.
Reduction reactions: The azido group can be reduced to an amine.
Hydrolysis: The acetyl and palmitoyl groups can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions
Azidotrimethylsilane (TMSN3): Used for introducing the azido group.
Palmitoyl chloride: Used for palmitoylation.
Catalysts: Such as pyridine for palmitoylation and other bases for deprotection
Major Products
Amine derivatives: Formed by reduction of the azido group.
Deprotected nucleosides: Formed by hydrolysis of the acetyl and palmitoyl groups
Aplicaciones Científicas De Investigación
5’-O-Acetyl-3’-azido-N2-palmitoyl-2’,3’-dideoxyguanosine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and interactions with nucleic acids.
Medicine: Investigated for its antiviral properties and potential use in drug development.
Industry: Utilized in the development of novel materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 5’-O-Acetyl-3’-azido-N2-palmitoyl-2’,3’-dideoxyguanosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The azido group can participate in click chemistry reactions, while the palmitoyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes .
Comparación Con Compuestos Similares
Similar Compounds
2’,3’-Dideoxyguanosine: Lacks the acetyl, azido, and palmitoyl groups.
3’-Azido-2’,3’-dideoxyguanosine: Lacks the acetyl and palmitoyl groups.
N2-Palmitoyl-2’,3’-dideoxyguanosine: Lacks the acetyl and azido groups
Uniqueness
5’-O-Acetyl-3’-azido-N2-palmitoyl-2’,3’-dideoxyguanosine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the azido group allows for click chemistry applications, while the palmitoyl group enhances lipophilicity, making it more suitable for interactions with lipid membranes .
Propiedades
Fórmula molecular |
C28H44N8O5 |
|---|---|
Peso molecular |
572.7 g/mol |
Nombre IUPAC |
[3-azido-5-[2-(hexadecanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H44N8O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23(38)31-28-32-26-25(27(39)33-28)30-19-36(26)24-17-21(34-35-29)22(41-24)18-40-20(2)37/h19,21-22,24H,3-18H2,1-2H3,(H2,31,32,33,38,39) |
Clave InChI |
HCVWCSAQPGDGMI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(=O)C)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12062629.png)




![2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B12062670.png)

![Zirconium, bis[1-(methoxy-kappaO)-2-methyl-2-propanolato-kappaO]bis(1-methoxy-2-methyl-2-propanolato-kappaO)-](/img/structure/B12062673.png)
![N,N'-(1R,2R)-(-)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12062675.png)




![6-Amino-1-beta-d-ribofuranosylimidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B12062713.png)
